REACTION_CXSMILES
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[OH:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[CH:16]1([C:22](Cl)=[O:23])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1>N1C=CC=CC=1>[CH:16]1([C:22]([O:1][C:2]2[CH:3]=[CH:4][C:5]([C:6]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)=[O:7])=[CH:14][CH:15]=2)=[O:23])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1
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Name
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Quantity
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6 g
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Type
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reactant
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Smiles
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OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
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Name
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|
Quantity
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6 mL
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Type
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reactant
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Smiles
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C1(CCCCC1)C(=O)Cl
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Name
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Quantity
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70 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Recrystallized from ethyl acetate-ethanol-water
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Name
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Type
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product
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Smiles
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C1(CCCCC1)C(=O)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |